N2-Phenoxyacetyl Guanine
Overview
Description
Synthesis Analysis
The synthesis of N2-substituted guanine derivatives can be accomplished through various chemical routes. An improved synthesis method for N2-alkylated guanines, starting from N2-Boc-protected 2-amino-6-chloropurine, has been developed. This method involves treatment with Boc2O, followed by N2-alkylation with alkyl halides, and subsequent hydrolysis, offering advantages in reaction steps, simplicity, and yields (Hao-ting Zhu et al., 2019).
Molecular Structure Analysis
The molecular structure and interactions of guanine derivatives, including those substituted at the N2 position, can significantly affect their chemical behavior and properties. A comprehensive computational study has been performed on the stable monohydrates of various guanine tautomers, revealing insights into their structural characteristics and interactions with water molecules (O. Shishkin et al., 2002).
Chemical Reactions and Properties
N2-Substituted guanines engage in various chemical reactions, reflecting their unique chemical properties. The reactivity and potential applications of these compounds are influenced by the nature of the substituent at the N2 position. For instance, the synthesis and characterization of diorganotin(IV) derivatives of guanine highlight the potential for forming complexes with metals, indicating their versatility in chemical reactions (M. Nath et al., 2009).
Scientific Research Applications
Nucleic Acid Research and DNA Modification
Guanine's chemistry is essential for understanding genetic material and developing reagents to modify it for various applications in nucleic acid research (Shapiro, 1968).
DNA and RNA Interaction
Studies have shown that certain compounds can affect guanine content in DNA and RNA, suggesting that metabolic esters may be intermediates in binding to nucleic acids in vivo (Miller, Juhl, & Miller, 1966).
Impact on DNA Polymerases
The bulkiness at the N2 position of guanine DNA adducts can significantly reduce the catalytic efficiency and fidelity of processive DNA polymerases (Choi & Guengerich, 2004).
Synthesis of Oligodeoxynucleotides
An improved methodology for the synthesis of oligodeoxynucleotides with structurally defined adducts at the N2 position of deoxyguanosine has been developed, leading to high purity and yield (Decorte et al., 1996).
Two-Dimensional Ordering on Surfaces
Guanine forms a two-dimensional ordered structure on surfaces like graphite and MoS2, which is crucial for heteroepitaxial growth mechanisms and understanding interfacial structures (Heckl et al., 1991).
Immunodetectable Probes in Hybridization Experiments
Modified nucleic acids, including those with modified guanine bases, can be used as probes in hybridization experiments to study specific nucleic acid residues in biological samples (Tchen et al., 1984).
Synthesis of N2-Substituted Guanines
There are efficient synthetic routes to N9-mono-, N2-mono-, and N2,N9-di-substituted guanines, which are significant for various chemical and biological applications (Fletcher et al., 2010).
Synthesis of Phenoxyacetylated Nucleosides
Phenoxyacetylated guanosine and adenosine phosphoramidites have been efficiently synthesized for use in the solid-phase synthesis of oligoribonucleotides, demonstrating the versatility of phenoxyacetyl groups in nucleoside chemistry (Wu, Kelvin, & Pon, 1988).
DNA Damage and Mutagenesis
Carcinogenic compounds can modify guanine, leading to DNA damage and mutations, which could potentially result in neoplastic transformation (Kadlubar, 1980).
Stability of DNA and RNA Duplexes
Substitution of guanine to inosine has varying effects on the stability of DNA and RNA helices, which is crucial for understanding base pair interactions and molecular dynamics (Krepl et al., 2013).
Mechanism of Action
Target of Action
The primary targets of N2-Phenoxyacetyl Guanine are guanine in DNA and RNA oligonucleotides . The compound specifically modifies guanine, leaving the other nucleobases unaffected . It also binds the riboswitch with affinities that rival guanine .
Mode of Action
this compound interacts with its targets through a process known as reductive amination . This method selectively functionalizes the N2-amine of guanosine and 2′-deoxyguanosine monophosphate (GMP/dGMP) . Surprisingly, C2-modified guanines such as N2-acetylguanine completely disrupt a key Watson–Crick pairing interaction between the ligand and RNA .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in the functionalization of nucleic acids. It incorporates a reactive handle chemoselectively into nucleic acids for further functionalization and downstream applications . This has wide applicability as mechanistic probes in chemical biology .
Pharmacokinetics
The compound’s ability to specifically modify guanine in dna and rna oligonucleotides suggests that it may have unique adme (absorption, distribution, metabolism, and excretion) properties that impact its bioavailability .
Result of Action
The result of this compound’s action is the disruption of a key Watson–Crick pairing interaction between the ligand and RNA . This disruption can effectively regulate transcriptional termination .
Action Environment
The action environment of this compound is likely to be within the cellular environment where DNA and RNA oligonucleotides are present
Safety and Hazards
Future Directions
The C2 position of guanine, where “N2-Phenoxyacetyl Guanine” is modified, is suggested as the most promising site for further medicinal chemistry efforts to find a compound that targets purine riboswitches . These compounds open up a significant new chemical space of guanine modifications in the search for antimicrobial agents that target purine riboswitches .
properties
IUPAC Name |
N-(6-oxo-1,7-dihydropurin-2-yl)-2-phenoxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c19-9(6-21-8-4-2-1-3-5-8)16-13-17-11-10(12(20)18-13)14-7-15-11/h1-5,7H,6H2,(H3,14,15,16,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZMETBWWUIXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449365 | |
Record name | N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)-2-phenoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
144782-23-0 | |
Record name | N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)-2-phenoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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